molecular formula C5H6BrN3O2 B099413 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione CAS No. 15870-78-7

6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione

Cat. No.: B099413
CAS No.: 15870-78-7
M. Wt: 220.02 g/mol
InChI Key: NOBKVAHZFMBMDU-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione, also known as this compound, is a useful research compound. Its molecular formula is C5H6BrN3O2 and its molecular weight is 220.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92088. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS No. 15870-78-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the class of triazine derivatives, which are known for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties supported by various studies.

  • Molecular Formula : C5_5H6_6BrN3_3O2_2
  • Molecular Weight : 220.02 g/mol
  • Density : 1.89 g/cm³
  • Boiling Point : 237.3 °C at 760 mmHg
  • Flash Point : 97.3 °C

Antimicrobial Activity

Research has demonstrated that this compound exhibits promising antimicrobial properties. A study evaluated a series of triazine derivatives and found that several compounds showed significant activity against various bacterial strains.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
6-Bromo-2,4-dimethyl-1,2,4-triazineE. coli12.5 µg/mL
6-Bromo-2,4-dimethyl-1,2,4-triazineS. aureus6.25 µg/mL
Other derivativesVarious strainsRanged from 6.25 to 12.5 µg/mL

The compound's effectiveness was comparable to standard antibiotics such as ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has been tested against various cancer cell lines with promising results:

Cell LineIC50_{50} (µM)Notes
MCF-7 (breast cancer)1.29Induces apoptosis and inhibits cell growth
HeLa (cervical cancer)1.26Significant cytotoxicity observed
A549 (lung cancer)2.96Effective against drug-resistant variants

In vitro studies indicated that treatment with this compound led to increased lactate dehydrogenase (LDH) levels in MCF-7 cells, suggesting cell membrane damage and apoptosis initiation .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. In a comparative study:

CompoundInhibition Percentage of TNF-α at 10 µg/mL
6-Bromo derivative78%
Dexamethasone (control)89%

This indicates that the compound possesses significant anti-inflammatory properties comparable to conventional treatments .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Antibacterial Mechanism : Disruption of bacterial cell wall synthesis.
  • Anticancer Mechanism : Induction of apoptosis through the modulation of key signaling pathways.
  • Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

  • Study on Antimicrobial Efficacy : A series of triazine derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi .
  • Evaluation in Cancer Research : The National Cancer Institute has included this compound in its screening programs for anticancer activity.
  • Anti-inflammatory Studies : Research indicated that derivatives of this compound could serve as effective anti-inflammatory agents by targeting specific inflammatory pathways .

Scientific Research Applications

Medicinal Chemistry Applications

6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione has been investigated for its potential as a pharmaceutical agent due to its structural similarity to other biologically active triazine derivatives.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various triazine derivatives. The results indicated that compounds with a bromine substituent at the 6-position exhibited enhanced cytotoxicity against several cancer cell lines compared to their non-brominated counterparts. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Agrochemical Applications

The compound has also been explored for its herbicidal properties. Research indicates that triazine derivatives can inhibit photosynthesis in certain weed species.

Case Study: Herbicidal Efficacy

In a field trial reported by Pesticide Science, this compound was tested against common agricultural weeds. The results showed a significant reduction in weed biomass at concentrations as low as 50 g/ha. The compound's mode of action was linked to its interference with chlorophyll synthesis .

Material Science Applications

In material science, triazine derivatives are being studied for their potential use in polymer synthesis and as stabilizers in various formulations.

Case Study: Polymer Synthesis

A recent publication in Polymer Chemistry highlighted the use of this compound as a cross-linking agent in the synthesis of thermosetting resins. The study demonstrated that incorporating this compound improved thermal stability and mechanical properties of the resulting polymers .

Table 1: Summary of Research Findings on this compound

Application AreaStudy ReferenceKey Findings
Medicinal ChemistryJournal of Medicinal ChemistryEnhanced cytotoxicity against cancer cell lines
AgrochemicalsPesticide ScienceSignificant reduction in weed biomass
Material SciencePolymer ChemistryImproved thermal stability in polymer formulations

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione, and how are intermediates validated?

Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves halogenation of a triazine core using brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Intermediates are validated using 1H/13C NMR to confirm substitution patterns and HRMS (ESI) for molecular weight verification. For example, analogous triazine derivatives were synthesized via microwave-assisted one-pot reactions with cyanoguanidine and aryl halides, achieving >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR : Identifies proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, bromine-induced deshielding).
  • 13C NMR : Confirms carbonyl carbons (δ 160–170 ppm) and quaternary carbons.
  • HRMS (ESI) : Validates molecular mass (e.g., [M+H]+ at m/z 273.201 ).
  • UPLC : Assesses purity (>95% required for pharmacological studies) .

Q. What are the key physicochemical properties influencing its solubility and stability?

Methodological Answer:

  • LogP : Predicted ~1.8 (moderate lipophilicity) due to bromine and methyl groups.
  • PSA : ~105 Ų (high polarity from triazine and dione groups), impacting aqueous solubility .
  • Stability : Sensitive to hydrolysis in basic conditions; store in anhydrous environments at ≤4°C .

Advanced Research Questions

Q. How to design experiments to assess the environmental fate of this compound?

Methodological Answer:

  • Phase 1 (Lab) : Measure hydrolysis half-life (pH 5–9) and photodegradation under UV light (λ = 254 nm).
  • Phase 2 (Ecotoxicology) : Use Daphnia magna assays to determine LC50 (OECD 202 guidelines) .
  • Phase 3 (Field) : Track bioaccumulation in soil-plant systems via LC-MS/MS .

Q. How to resolve contradictions in reported reactivity or bioactivity data?

Methodological Answer:

  • Controlled Replication : Standardize reaction conditions (e.g., solvent, catalyst load, temperature).
  • Statistical Validation : Apply ANOVA to compare bioactivity datasets (e.g., antimicrobial IC50 values).
  • Meta-Analysis : Cross-reference with structurally similar triazines (e.g., 6-aryl-1,6-dihydrotriazines ).

Q. What protocols ensure safe handling during high-temperature reactions?

Methodological Answer:

  • Ventilation : Use fume hoods (≥0.5 m/s airflow) to mitigate inhalation risks.
  • PPE : Wear nitrile gloves, flame-resistant lab coats, and safety goggles.
  • Waste Disposal : Neutralize brominated byproducts with 10% sodium thiosulfate before disposal .

Q. How to evaluate its potential as an antimicrobial agent?

Methodological Answer:

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.
  • Mechanistic Studies : Perform time-kill assays and ROS detection (e.g., DCFH-DA probe) .
  • Resistance Screening : Serial passage experiments to monitor mutation rates.

Q. Key Considerations for Researchers

  • Contradictions : Discrepancies in solubility data may arise from crystallinity differences; use DSC to assess polymorphs .
  • Advanced Applications : Explore coordination chemistry (e.g., metal complexes for catalytic studies) .
  • Ethical Compliance : Adhere to OECD guidelines for ecotoxicology testing to ensure reproducibility .

Properties

IUPAC Name

6-bromo-2,4-dimethyl-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-8-4(10)3(6)7-9(2)5(8)11/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBKVAHZFMBMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=NN(C1=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293770
Record name 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15870-78-7
Record name NSC92088
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The compound 17a (13.3 g, 94.1 mmol) is placed in 100 ml of water in the presence of bromine (18 ml, 351 mmol) and then this mixture is heated at 60° C. for 12 h.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Synthesis of the intermediate 1c is achieved from 5-bromo-1H-pyrimidine-2,4-dione according to the operating procedure described for the synthesis of 1b (solid, yield 82%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
82%

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